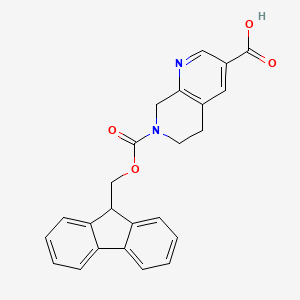

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorinated pyridines, such as the one you’re asking about, are of great interest due to their unusual physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring, like fluorine, can lead to reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms attached to the pyridine ring. The position and number of these fluorine atoms can greatly influence the compound’s properties .Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions. For instance, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide .Physical And Chemical Properties Analysis

Fluorinated pyridines exhibit interesting and unusual physical and chemical properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

Fluorinated compounds, such as 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine, play a crucial role in the development of new materials and pharmaceuticals due to their unique properties. The synthesis of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety as antimicrobial agents illustrates the potential of fluorine-containing compounds in medicinal chemistry. These compounds, synthesized from aroylation followed by fluoro amination, exhibit high antimicrobial activity, highlighting the importance of fluorine elements in enhancing biological activity (Bawazir & Abdel-Rahman, 2018).

Advancements in Catalyst-Free Aminations

The catalyst-free amination of 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines represents a significant advancement in organic synthesis. This approach, which involves reactions with amines and diamines bearing the adamantyl moiety, provides a method for producing N-(pyridin-2-yl) derivatives efficiently. The greater reactivity of 2-fluoro-5-halopyridines compared to 2-fluoropyridine underscores the versatility of fluorinated pyridines in organic synthesis (Abel et al., 2015).

Fluorine in Antitumor Agents

Fluorine substitution in organic compounds can significantly impact their antitumor activity. A study on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids revealed that fluorine atom positioning is crucial for cytotoxic activity against tumor cell lines. This research highlights the strategic incorporation of fluorine to enhance the antitumor efficacy of naphthyridine derivatives, providing insights into the design of new antitumor agents (Tsuzuki et al., 2004).

Non-Linear Optical (NLO) Materials

The synthesis and investigation of compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide reveal the potential of fluorinated compounds in developing materials with advanced optical properties. These studies, encompassing experimental and computational analyses, underline the significance of fluorinated compounds in creating materials with desirable non-linear optical properties and possible applications in photonics and telecommunications (Jayarajan et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4/c11-7-3-1-5(9(13)15-7)6-2-4-8(12)16-10(6)14/h1-4H,(H2,13,15)(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTUJGRWXWDPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C2=C(N=C(C=C2)F)N)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2858837.png)

![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)

![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2858840.png)

![4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2858841.png)

![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2858842.png)